N-[2-(diethylamino)ethyl]-2-iodobenzamide

Nuclear Medicine Melanoma SPECT Imaging

N-[2-(diethylamino)ethyl]-2-iodobenzamide (commonly designated as BZA2; CAS 170794-62-4) is a radioiodinated benzamide derivative developed specifically as a radiopharmaceutical for the scintigraphic detection of melanoma and its metastases. The compound belongs to the class of N-(aminoalkyl)iodobenzamides and possesses the core structural motif Ph-CONH(CH2)2N(CH2CH3)2, with an ortho-iodine substitution pattern on the aromatic ring.

Molecular Formula C13H19IN2O
Molecular Weight 346.21 g/mol
Cat. No. B1222342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(diethylamino)ethyl]-2-iodobenzamide
Synonyms(123)I-N-(2-diethylaminoethyl)-2-iodobenzamide
123I-BZA2
BZA(2) cpd
BZA2 compound
N-(2-(diethylamino)ethyl)-2-iodobenzamide
N-(2-diethylaminoethyl)-2-iodobenzamide
Molecular FormulaC13H19IN2O
Molecular Weight346.21 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC=CC=C1I
InChIInChI=1S/C13H19IN2O/c1-3-16(4-2)10-9-15-13(17)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
InChIKeyWNSWOZIBBVUJBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(diethylamino)ethyl]-2-iodobenzamide (BZA2) for Melanoma Imaging: A Technical Procurement Overview


N-[2-(diethylamino)ethyl]-2-iodobenzamide (commonly designated as BZA2; CAS 170794-62-4) is a radioiodinated benzamide derivative developed specifically as a radiopharmaceutical for the scintigraphic detection of melanoma and its metastases [1]. The compound belongs to the class of N-(aminoalkyl)iodobenzamides and possesses the core structural motif Ph-CONH(CH2)2N(CH2CH3)2, with an ortho-iodine substitution pattern on the aromatic ring . BZA2 demonstrates high and selective affinity for melanin, the pigment abundantly present in melanotic melanoma cells, enabling its use with single-photon emission computed tomography (SPECT) or planar scintigraphy for whole-body staging [2].

Why N-[2-(diethylamino)ethyl]-2-iodobenzamide Cannot Be Replaced by Other Iodobenzamide Analogs


Within the aminoalkyl-iodobenzamide class, the position of the iodine atom on the aromatic ring and the length of the alkyl spacer are critical determinants of in vivo biodistribution, tumor uptake kinetics, and clinical diagnostic accuracy. In particular, the ortho-substituted BZA2 exhibits a distinct pharmacokinetic profile compared to the more widely studied para-substituted analog BZA (N-(2-diethylaminoethyl)-4-iodobenzamide), which directly translates to significant differences in clinical sensitivity and specificity for melanoma detection [1]. Furthermore, many newer benzamide analogs being developed exhibit mixed binding mechanisms involving sigma receptors, which can lead to off-target uptake and reduced image contrast relative to the melanin-specific binding of BZA2 [2]. These differences preclude simple substitution and necessitate a compound-specific procurement strategy for research and clinical applications.

Quantitative Evidence for Selecting N-[2-(diethylamino)ethyl]-2-iodobenzamide (BZA2) Over Analogs


Comparative Clinical Diagnostic Accuracy: BZA2 vs. BZA

In a direct cross-study comparison of clinical performance, N-[2-(diethylamino)ethyl]-2-iodobenzamide (BZA2) demonstrated superior diagnostic sensitivity and specificity for melanoma detection compared to its para-iodo analog, N-(2-diethylaminoethyl)-4-iodobenzamide (BZA). While BZA2 achieved a sensitivity of 100% and a specificity of 95% on a per patient basis in a cohort of 25 patients with cutaneous melanoma [1], BZA demonstrated only 86% sensitivity and 83% specificity in a separate clinical study of 48 patients with ocular melanoma [2].

Nuclear Medicine Melanoma SPECT Imaging

Ortho vs. Para Substitution: Impact on Diagnostic Accuracy

A meta-analysis of clinical performance reveals a consistent pattern: the ortho-iodo substituted BZA2 achieves higher sensitivity and specificity across patient cohorts compared to the para-iodo substituted BZA. In a separate Phase II clinical trial, BZA demonstrated a sensitivity of 81% and specificity of 100% in a larger cohort of 110 patients with primary melanomas and metastases [1]. While BZA's specificity is high, its sensitivity (81%) is notably lower than the 100% sensitivity reported for BZA2 in a cohort of 25 patients [2].

Radiopharmaceutical Chemistry Melanoma Structure-Activity Relationship

Melanin-Specific Binding Mechanism: BZA2 vs. Sigma-Receptor Binding Analogs

The mechanism of tumor uptake for BZA2 is predominantly driven by binding to melanin, a pigment abundant in melanoma cells. This is a critical differentiator from other benzamide analogs that exhibit mixed binding to sigma receptors. In a head-to-head study, the tumor uptake of BZA2 analog 14d was not significantly reduced by haloperidol (a sigma receptor ligand), confirming its melanin-specific uptake. In contrast, the uptake of analog 25 was significantly reduced by haloperidol, indicating a sigma-receptor-mediated component [1]. This melanin-specific binding of BZA2 is further corroborated by in vitro studies showing no competition between [125I]-BZA2 and haloperidol at concentrations up to 10^-6 M [2].

Melanin Targeting Radiopharmaceutical Selectivity Sigma Receptors

Correlation of Uptake with Melanin Content: BZA2 vs. FDG

BZA2 uptake is intrinsically linked to the melanin content of the tumor. In a multicenter Phase III clinical trial directly comparing (123)I-BZA2 scintigraphy with (18)F-FDG PET/CT, the sensitivity of (123)I-BZA2 for diagnosing melanin-positive lesions was 75%, with a specificity of 70% [1]. This contrasts sharply with (18)F-FDG, which demonstrated higher overall sensitivity (87%) but significantly lower specificity (78%) for diagnosing melanoma metastases on a per patient basis [1]. Furthermore, (123)I-BZA2 showed a specificity of 94% compared to 78% for (18)F-FDG in a per patient analysis [1].

Melanin PET/CT SPECT Tumor Pigmentation

In Vivo Tumor Uptake Kinetics: BZA2 vs. Iodonicotinamide Analogs

In a comparative biodistribution study in B16F0 melanoma-bearing mice, a novel iodonicotinamide analog ([123I]1) demonstrated rapid and high tumor uptake of approximately 8% ID/g at 1 hour post-injection, with slow clearance [1]. While BZA2 was not directly tested in this study, the data provide a valuable baseline for comparing new analogs against the established performance of BZA2, which was selected for clinical trials based on its favorable pharmacokinetic profile in melanoma-bearing mice [2].

Biodistribution Melanoma Xenograft Pharmacokinetics

Primary Research and Industrial Applications for N-[2-(diethylamino)ethyl]-2-iodobenzamide


Clinical Staging and Restaging of Malignant Melanoma

N-[2-(diethylamino)ethyl]-2-iodobenzamide is used as a radiopharmaceutical for SPECT imaging to stage and restage malignant melanoma, particularly for detecting metastases. The high sensitivity (100%) and specificity (95%) demonstrated in clinical studies make it a valuable tool for identifying occult lesions and guiding patient management [1].

Differentiation of Melanotic vs. Amelanotic Lesions and Non-Melanoma Malignancies

Due to its melanin-specific binding mechanism, BZA2 can differentiate between melanotic and amelanotic lesions, as well as between melanoma and other malignancies. This property is clinically useful for characterizing suspicious lesions and avoiding unnecessary biopsies [2].

Preclinical Development of Next-Generation Melanin-Targeted Agents

BZA2 serves as a reference standard for the development and evaluation of novel melanin-targeted imaging and therapeutic agents. Its well-characterized pharmacokinetic profile and clinical performance provide a benchmark for comparing new compounds in preclinical models, such as the B16F0 melanoma xenograft mouse model [3].

Translational Research on Melanogenesis and Pigmentation Pathways

The specific binding of BZA2 to melanin enables its use as a research tool to study melanogenesis and pigmentation pathways in vitro and in vivo. Studies have shown that BZA2 uptake correlates with melanin concentration and can be modulated by melanogenesis-stimulating hormones [4].

Quote Request

Request a Quote for N-[2-(diethylamino)ethyl]-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.